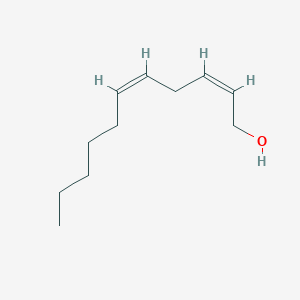
(2Z,5Z)-undeca-2,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-undeca-2,5-dien-1-ol is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is part of the family of dienes, which are known for their reactivity and versatility in organic synthesis. The structure of this compound includes a chain of eleven carbon atoms with double bonds at the second and fifth positions, both in the Z-configuration, and a hydroxyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-undeca-2,5-dien-1-ol can be achieved through various methods. One common approach involves the use of Wittig reactions, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method includes the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between a boronic acid and a halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yields and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the coupling reactions. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-undeca-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halide.
Major Products
The major products formed from these reactions include:
Oxidation: Undeca-2,5-dienal or undeca-2,5-dienoic acid.
Reduction: Undecane or partially hydrogenated dienes.
Substitution: Halogenated derivatives of undeca-2,5-diene.
Scientific Research Applications
(2Z,5Z)-undeca-2,5-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-undeca-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z,5Z)-pentadeca-2,5-dien-1-ol: A longer-chain analog with similar chemical properties.
(2Z,5Z)-heptadeca-2,5-dien-1-ol: Another analog with an even longer carbon chain.
(2Z,5Z)-nonadeca-2,5-dien-1-ol: A compound with a similar structure but different chain length.
Uniqueness
(2Z,5Z)-undeca-2,5-dien-1-ol is unique due to its specific chain length and the position of its double bonds This configuration imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
75817-50-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2Z,5Z)-undeca-2,5-dien-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10,12H,2-5,8,11H2,1H3/b7-6-,10-9- |
InChI Key |
DIAHHRRJYUXCRL-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CO |
Canonical SMILES |
CCCCCC=CCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















